3-(Hydroxymethyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNOVYBNJTXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163426 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-52-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Hydroxymethyl 4 3h Quinazolinone and Its Analogs
Overview of General Synthetic Approaches to the 4(3H)-Quinazolinone Core
The synthesis of the 4(3H)-quinazolinone scaffold is a well-established area of organic chemistry, with several reliable methods available. These approaches often start from readily available precursors and proceed through various cyclization strategies.
Cyclocondensation Reactions of Anthranilic Acid Derivatives
A prevalent and versatile method for constructing the 4(3H)-quinazolinone core involves the cyclocondensation of anthranilic acid and its derivatives. This approach, often referred to as the Niementowski quinazolinone synthesis, typically involves the reaction of anthranilic acid with a formamide (B127407) or another source of a single carbon atom. The reaction proceeds through an initial acylation of the anthranilic acid, followed by cyclization and dehydration to form the quinazolinone ring system.
Variations of this method allow for the introduction of different substituents onto the quinazolinone core. For instance, by using substituted anthranilic acids or different acylating agents, a wide array of functionalized 4(3H)-quinazolinones can be synthesized. The reaction conditions for these cyclocondensations can vary, with some protocols requiring high temperatures while others can be performed under milder, microwave-assisted conditions.
| Starting Material | Reagent | Conditions | Product | Reference |
| Anthranilic acid | Formamide | Heat | 4(3H)-Quinazolinone | |
| Substituted anthranilic acid | Amides | Microwave irradiation | Substituted 4(3H)-quinazolinone |
Utilization of 2-Aminobenzonitriles in Quinazolinone Synthesis
An alternative and effective strategy for the synthesis of 4(3H)-quinazolinones employs 2-aminobenzonitriles as the starting material. This method offers a different retrosynthetic disconnection and can be particularly useful for accessing specific substitution patterns. The synthesis generally involves the reaction of 2-aminobenzonitrile (B23959) with an aldehyde in the presence of a catalyst.
This approach often proceeds through an initial imine formation, followed by an intramolecular cyclization onto the nitrile group, which then undergoes hydrolysis to yield the 4(3H)-quinazolinone. The use of various aldehydes allows for the introduction of a wide range of substituents at the 2-position of the quinazolinone core.
| Starting Material | Reagent | Catalyst | Product | Reference |
| 2-Aminobenzonitrile | Aldehyde | Various catalysts | 2-Substituted-4(3H)-quinazolinone |
Oxidative Annulation Reactions
More contemporary approaches to 4(3H)-quinazolinone synthesis include oxidative annulation reactions. These methods often involve the coupling of two different starting materials under oxidative conditions to form the heterocyclic ring system in a single step. For example, the reaction of a 2-aminobenzamide (B116534) with an alcohol can be promoted by a suitable oxidant to yield a 2-substituted-4(3H)-quinazolinone.
These oxidative strategies are often characterized by their high atom economy and the use of readily available starting materials. The choice of oxidant and reaction conditions is crucial for the success of these transformations, with various systems being developed to achieve high yields and selectivity.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Reference |
| 2-Aminobenzamide | Alcohol | Oxidant | 2-Substituted-4(3H)-quinazolinone |
Targeted Synthesis of Hydroxymethyl-Substituted Quinazolinones
The introduction of a hydroxymethyl group onto the 4(3H)-quinazolinone scaffold can be achieved through several synthetic routes. These methods can be broadly categorized as either direct or indirect approaches.
Direct Synthetic Routes to 2-Hydroxymethyl-4(3H)-quinazolinone
The direct synthesis of 2-hydroxymethyl-4(3H)-quinazolinone can be accomplished by reacting anthranilamide with ethyl glycolate. This method provides a straightforward route to the desired product. Another approach involves the condensation of anthranilic acid with glycolic acid, although this may require harsher reaction conditions.
A notable one-pot synthesis involves the reaction of 2-aminobenzamide with glycolic acid in the presence of a dehydrating agent. This approach offers a convenient and efficient way to access 2-hydroxymethyl-4(3H)-quinazolinone.
| Starting Material | Reagent | Conditions | Product | Reference |
| Anthranilamide | Ethyl glycolate | Heat | 2-Hydroxymethyl-4(3H)-quinazolinone | |
| Anthranilic acid | Glycolic acid | High temperature | 2-Hydroxymethyl-4(3H)-quinazolinone |
Indirect Synthesis via Intermediate Chloromethyl Derivatives
An alternative, indirect strategy for the synthesis of 2-hydroxymethyl-4(3H)-quinazolinone involves the use of a chloromethyl intermediate. This two-step process begins with the synthesis of 2-chloromethyl-4(3H)-quinazolinone. This intermediate can be prepared by reacting anthranilamide with chloroacetyl chloride.
| Intermediate | Reagent | Conditions | Product | Reference |
| 2-Chloromethyl-4(3H)-quinazolinone | NaOH or KOH | Aqueous solution | 2-Hydroxymethyl-4(3H)-quinazolinone |
Exploration of Facile and Economic Synthetic Procedures
The development of straightforward and cost-effective methods for synthesizing quinazolinone derivatives is crucial for their widespread application in drug discovery and development. Researchers have focused on one-pot reactions, microwave-assisted synthesis, and visible light-induced methodologies to improve efficiency and reduce environmental impact.
One-Pot Reaction Protocols
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby saving time, reagents, and purification efforts. researchgate.net Several one-pot procedures for the synthesis of 4(3H)-quinazolinones have been reported. A notable approach involves the condensation of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions, catalyzed by DABCO, to yield 4(3H)-quinazolinones in high to excellent yields. researchgate.net Another efficient one-pot method utilizes the reaction of isatoic anhydride (B1165640), an amine, and an aldehyde in the presence of iodine to produce 2,3-substituted 4(3H)-quinazolinones. researchgate.net
Palladium-catalyzed one-pot synthesis from o-nitrobenzamides and alcohols has also been described, proceeding through a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. nih.gov Furthermore, a novel one-pot procedure for preparing 3-substituted 2-thioxo-4(3H)-quinazolinones involves the reaction of an anthranilic acid and a primary amine with carbon disulfide in the presence of potassium hydroxide. cardiff.ac.uk
| Starting Materials | Reagents/Catalyst | Key Features |
| Anthranilic acid, trimethyl orthoformate, primary amines | DABCO | Solvent-free, high yields |
| Isatoic anhydride, amine, aldehyde | Iodine | Synthesis of 2,3-substituted analogs |
| o-Nitrobenzamide, alcohols | Palladium catalyst | Cascade reaction, no external oxidants/reductants |
| Anthranilic acid, primary amine, carbon disulfide | Potassium hydroxide | Synthesis of 2-thioxo analogs |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This method has been successfully applied to the synthesis of various quinazolinone derivatives. For instance, the cyclization of 2-chloro-N-(2-cyanophenyl)acetamide and 2-amidobenzamide derivatives to form quinazolinones has been achieved under microwave irradiation. nih.gov
A solvent-free, microwave-mediated reduction of 2-substituted azido- or nitrobenzoic acids using zinc and ammonium (B1175870) formate (B1220265) has been developed to produce 4(3H)-quinazolinones. nih.gov Additionally, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has been accomplished by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea, respectively, under microwave irradiation. researchgate.net This method offers a rapid and efficient alternative to conventional heating. researchgate.net The use of microwave irradiation in aqueous media has also been explored for the "green synthesis" of new quinazoline (B50416) derivatives. rsc.orgnih.gov
| Starting Materials | Reagents/Conditions | Product Type |
| 2-Chloro-N-(2-cyanophenyl)acetamide, 2-amidobenzamide derivatives | Microwave irradiation | Quinazolinones |
| 2-Substituted azido- or nitrobenzoic acids | Zinc, ammonium formate, microwave irradiation | 4(3H)-Quinazolinones |
| 2-Benzamidobenzoyl chloride, hydrazine/thiourea | Microwave irradiation | 3-Amino/thioamido-2-phenylquinazolin-4(3H)-ones |
| 2-Chloromethyl-3-methylquinazolin-4(3H)-one derivatives, benzenesulfinic acids/nitronate anions | Microwave irradiation, aqueous medium | 2-Substituted quinazoline derivatives |
Visible Light-Induced Methodologies
Visible light-induced synthesis represents a green and sustainable approach, utilizing a renewable energy source to drive chemical transformations. nih.gov Several methods for the synthesis of 4(3H)-quinazolinones using visible light have been developed. One such protocol involves the irradiation of 2-benzylaminobenzamides with a blue LED light at room temperature, which proceeds without the need for a metal catalyst, photocatalyst, or mediator to afford the corresponding quinazolinones in good to high yields. sioc-journal.cn
Another approach utilizes fluorescein (B123965) as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) to facilitate the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. nih.govrsc.org This method is characterized by its broad substrate scope and good to excellent yields. nih.gov A novel visible-light-mediated synthesis of quinazolinones from the reaction of benzyl (B1604629) bromides with 2-aminobenzamides has also been reported, proceeding efficiently at room temperature in the air without any photocatalyst or additive. rsc.org
| Starting Materials | Conditions | Key Features |
| 2-Benzylaminobenzamides | Blue LED light, room temperature | Metal-free, photocatalyst-free, mediator-free |
| 2-Aminobenzamides, aldehydes | Fluorescein photocatalyst, TBHP, visible light | Broad substrate scope, good to excellent yields |
| Benzyl bromides, 2-aminobenzamides | Visible light, room temperature, air | Photocatalyst-free, additive-free |
Chemical Derivatization Strategies for N3-Substituted Quinazolinones
The N3 position of the quinazolinone ring is a common site for chemical modification to explore structure-activity relationships (SAR) and optimize the pharmacological properties of these compounds. nih.gov
Introduction of the Hydroxymethyl Moiety at the N3 Position
The introduction of a hydroxymethyl group at the N3 position of the 4(3H)-quinazolinone core is a key step in the synthesis of the target compound. This functional group can serve as a handle for further derivatization or may itself contribute to the biological activity of the molecule. A common method for this transformation involves the N-alkylation of a pre-formed quinazolinone ring. For instance, quinazolin-4-one can be reacted with a suitable reagent like chloroacetone (B47974) to introduce a functionalized alkyl chain at the N3 position, which can then be further modified. researchgate.net
Synthesis of Diversified 3-Substituted Analogs for Structure-Activity Exploration
To investigate the structure-activity relationships of quinazolinone derivatives, a variety of substituents are introduced at the N3 position. acs.org A modular and divergent synthetic approach allows for the creation of a library of 2,N3-disubstituted 4-quinazolinones. rsc.orgdndi.org This strategy often involves the regioselective N-alkylation of a 2-chloro-4(3H)-quinazolinone intermediate, followed by subsequent modifications at the C2 and N3 positions. rsc.org For example, after N3-alkylation, the C2 position can be functionalized through amination reactions with various amines like piperidine, pyrrolidine, or diethylamine (B46881). rsc.org The substituent at the N3 position can also be elaborated, for instance, by amide bond formation with a range of substituted phenethylamines. rsc.org Such systematic modifications allow for a thorough exploration of the chemical space around the quinazolinone scaffold and the identification of compounds with improved activity and properties. nih.gov
| Parent Scaffold | Derivatization Strategy | Example of Introduced Substituents | Purpose |
| Quinazolin-4-one | N-alkylation with chloroacetone | Propan-2-one | Intermediate for further functionalization |
| 2-Chloro-4(3H)-quinazolinone | Regioselective N-alkylation followed by C2-amination and N3-amide formation | Piperidine, pyrrolidine, diethylamine (at C2); substituted phenethylamides (at N3) | Structure-activity relationship exploration |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Investigation of Substituent Effects on the 4(3H)-Quinazolinone Scaffold
The biological activity of 4(3H)-quinazolinone derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. nih.govresearchgate.net Extensive research has been dedicated to exploring how modifications at the C2, C5, C6, C7, C8, and N3 positions impact the pharmacological profile of these compounds. nih.govresearchgate.net
Influence of Functional Groups at the C2 Position
The C2 position of the 4(3H)-quinazolinone scaffold is a critical determinant of biological activity. The introduction of various functional groups at this position can profoundly influence the compound's potency and selectivity. For instance, the presence of a methyl or thiol group at the C2 position has been identified as essential for the antimicrobial activities of certain quinazolinone derivatives. nih.gov
Studies have shown that the volume of the substituent at position two is important for biological interactions. For example, in the context of anticancer activity, compounds with 2-CH₃ and 2-Cl substituents were found to be significantly more potent than those with a 2-H substituent, suggesting that the size of the group at this position plays a role in binding to biological targets. nih.gov
Furthermore, the nature of the substituent at C2 can dictate the type of biological activity. For example, the synthesis of 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone derivatives has yielded compounds with notable antibacterial and antifungal effects. mdpi.com In the realm of antioxidant activity, the presence of a phenyl ring at C2 with specific hydroxylation patterns is crucial. To achieve antioxidant properties, at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group at the ortho or para positions of the C2-phenyl ring, is required. mdpi.com An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent at C2 has also been shown to enhance antioxidant activity. mdpi.com
The following table summarizes the impact of various C2 substituents on the biological activity of 4(3H)-quinazolinone derivatives:
| C2-Substituent | Resulting Biological Activity |
| Methyl, Thiol | Essential for antimicrobial activity nih.gov |
| Methyl, Chloro | Increased anticancer potency nih.gov |
| Disubstituted methyl | Antibacterial and antifungal effects mdpi.com |
| Phenyl with ortho/para hydroxyl groups | Antioxidant properties mdpi.com |
| Phenyl with ethylene-phenolic linker | Enhanced antioxidant activity mdpi.com |
Impact of Substitutions on the Benzo Ring (C5, C6, C7, C8)
Substitutions on the fused benzene (B151609) ring of the 4(3H)-quinazolinone core, specifically at positions C5, C6, C7, and C8, play a significant role in modulating the biological profile of these compounds. researchgate.net The presence of halogen atoms at positions C6 and C8, for instance, has been shown to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov
In the context of anticancer activity, structural modifications at the C6 and C7 positions have led to the development of potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Certain substitutions at these positions have resulted in compounds with inhibitory activities comparable to the established drug Afatinib. nih.gov Furthermore, the introduction of a basic side chain at the C8 position has been explored to optimize the structural requirements for biological activity in certain 2-aryl-substituted quinazolines. nih.gov
The electronic properties of substituents on the benzo ring are also crucial. For example, in a series of antibacterial 4(3H)-quinazolinones, variations on this ring were critical in determining their activity against Gram-positive bacteria like Staphylococcus aureus. acs.org The specific placement of electron-donating or electron-withdrawing groups can fine-tune the interaction of the molecule with its biological target.
The table below illustrates the influence of substitutions on the benzo ring on the biological activities of 4(3H)-quinazolinones:
| Position(s) | Substituent Type | Observed Biological Effect |
| C6, C8 | Halogen atoms | Enhanced antimicrobial activity nih.gov |
| C6, C7 | Various groups | Potent EGFR inhibition (anticancer) nih.gov |
| C8 | Basic side chain | Optimization of biological activity nih.gov |
| Benzo Ring | General substitutions | Modulation of antibacterial activity acs.org |
Role of N3-Substituents in Modulating Biological Activity, with Specific Reference to Hydroxymethyl
The N3 position of the 4(3H)-quinazolinone ring is another key site for structural modification that significantly influences biological activity. nih.govnih.gov The introduction of a substituted aromatic ring at this position is often considered essential for antimicrobial properties. nih.gov
A wide variety of substituents at the N3 position have been investigated, leading to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and anticonvulsant activities. unipa.it For instance, the substitution of a five-membered heterocycle at the N3 position has been shown to be a promising strategy for developing bioactive molecules. nih.gov
With specific reference to the hydroxymethyl group, while direct and extensive studies on the SAR of a simple N3-hydroxymethyl substituent are not broadly detailed in the provided context, the general principles of N3 substitution suggest its importance. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets and its pharmacokinetic properties. The presence of a hydroxyethylamide group at a related position in one study was shown to be more active than a simple amide, highlighting the potential positive impact of hydroxyl-containing moieties. researchgate.net
The following table summarizes the general role of N3-substituents in modulating the activity of 4(3H)-quinazolinones:
| N3-Substituent Type | General Impact on Biological Activity |
| Substituted aromatic ring | Essential for antimicrobial properties nih.gov |
| Five-membered heterocycle | Promising for various biological activities nih.gov |
| Various pharmacologically active molecules | Leads to hybrid compounds with diverse activities nih.gov |
Computational Approaches in SAR Elucidation
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery for understanding and predicting the biological activity of compounds like 3-(Hydroxymethyl)-4(3H)-quinazolinone and its analogs. rsc.orgnih.gov These in silico techniques provide valuable insights into the structural features that govern a molecule's efficacy, thereby guiding the rational design of more potent and selective drug candidates.
2D and 3D-QSAR Modeling for Activity Prediction
Both two-dimensional (2D) and three-dimensional (3D) QSAR models are extensively used to predict the biological activity of quinazolinone derivatives. nih.govnih.govnih.gov 2D-QSAR studies establish a mathematical relationship between the biological activity and the 2D structural features (physicochemical properties) of a series of compounds. nih.govresearchgate.net These models are often developed using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) regression. researchgate.net
3D-QSAR, on the other hand, considers the 3D conformation of the molecules and their interaction with a biological target. rsc.orgrsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive 3D-QSAR models. rsc.orgfrontiersin.org These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govfrontiersin.org For instance, a 3D-QSAR model for a series of quinazolinone derivatives with antitumor activity was successfully constructed using CoMFA, providing guidance for future structural modifications. rsc.org Similarly, robust 3D-QSAR models have been developed for quinazolinone-4(3H)-one analogs as EGFR inhibitors, with the best models being used to design novel compounds with enhanced activity. nih.gov
The table below provides an overview of QSAR modeling applications for quinazolinone derivatives:
| QSAR Model Type | Application | Key Findings/Purpose |
| 2D-QSAR | Prediction of anticancer activity | Identified key descriptors and enabled the design of new molecules. researchgate.net |
| 3D-QSAR (CoMFA) | Prediction of antitumor activity | Constructed a predictive model to guide structural modifications. rsc.org |
| 3D-QSAR (CoMFA & CoMSIA) | Development of EGFR inhibitors | Established a consistent model to design more potent agents. nih.gov |
| 2D and 3D-QSAR | Prediction of activity against osteosarcoma | Developed reliable models to guide the design of new compounds. nih.govnih.gov |
Biological Activities and Pharmacological Investigations of 3 Hydroxymethyl 4 3h Quinazolinone Derivatives
Antiproliferative and Anticancer Research
Derivatives of the 4(3H)-quinazolinone core are well-established as potent anticancer agents, with some compounds having been developed into clinically approved drugs. nih.govmdpi.com Research into derivatives specifically modified at the 3-methyl position has uncovered promising candidates with significant antiproliferative effects, acting through various mechanisms, including the inhibition of critical cellular enzymes and pathways.
The cytotoxic potential of 3-(hydroxymethyl)-4(3H)-quinazolinone derivatives has been evaluated against a variety of human cancer cell lines. A series of 4(3H)-quinazolinone derivatives featuring dithiocarbamate (B8719985) side chains, synthesized from a 3-halomethyl-4(3H)-quinazolinone precursor, were tested for their in vitro antitumor activity. One notable compound, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate, demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells, with an IC50 value of 0.5 µM. nih.gov
In another study, novel quinazolinone derivatives were synthesized and tested against several cancer cell lines, including the human breast cancer cell line (MCF-7), human cervix carcinoma cell line (HeLa), human liver cancer cell line (HepG2), and human colon cancer cell line (HCT-8). researchgate.net Several of these compounds, which featured substitutions on the 3-position of the quinazoline (B50416) nucleus, exhibited broad-spectrum antitumor activity, with some showing better performance than the standard drug Doxorubicin against the tested cell lines. researchgate.net The MCF-7 cell line was particularly sensitive to these derivatives. researchgate.net Specifically, compounds bearing an allyl or benzyl (B1604629) moiety at position 3 of the quinazoline ring showed the most promising cytotoxic results. researchgate.net
Further research into quinazolinone derivatives with substituted quinoxalindione at position 3 also revealed cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov One compound in this series, which featured a nitro substituent, displayed the highest cytotoxic activity against the HeLa cell line. nih.gov
Table 1: In Vitro Anticancer Activity of Selected 3-(Substituted-methyl)-4(3H)-quinazolinone Derivatives
| Compound | Cancer Cell Line | Activity (IC50) |
|---|
The anticancer activity of quinazolinone derivatives is often linked to their ability to modulate key cellular signaling pathways, particularly those involving protein kinases. nih.govnih.govmdpi.com Protein kinases are crucial regulators of cell division and angiogenesis, and their over-activation is a hallmark of many cancers. nih.gov
A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Several of these compounds exhibited potent inhibitory activity against these kinases. Molecular docking studies revealed that some of these derivatives could act as ATP-competitive or non-competitive inhibitors of these enzymes, providing a basis for their anticancer effects. nih.govnih.gov For instance, certain derivatives showed strong enzyme inhibitory activity against CDK2, with IC50 values comparable to the established inhibitor imatinib. nih.gov
Targeting specific enzymes essential for cancer cell survival and proliferation is a key strategy in anticancer drug development. Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides, and its inhibition can halt cancer cell growth.
Several new series of 4(3H)-quinazolinone analogs have been designed and synthesized to act as DHFR inhibitors. nih.govnih.gov In one study, compounds were specifically designed to mimic the structure of methotrexate, a known DHFR inhibitor. The most active compounds demonstrated DHFR inhibition with IC50 values as low as 0.4 µM. nih.gov Another study focused on quinazolinone-based derivatives as dual anticancer and antibacterial agents through DHFR inhibition. One derivative exhibited an IC50 value of 0.527 µM against human DHFR and showed potent antiproliferative effects against a leukemia cell line (CCRF-CEM) with an IC50 of 1.569 µM. nih.gov This compound was found to induce cell cycle arrest at the S phase and promote apoptosis. nih.gov
Table 2: DHFR Inhibitory Activity of Selected 4(3H)-Quinazolinone Analogs
| Compound Series | Target | Activity (IC50) |
|---|---|---|
| Quinazolinone Analogs nih.gov | Mammalian DHFR | 0.4 µM |
Information regarding the inhibition of Poly (ADP-ribose) polymerase (PARP) by derivatives specifically of this compound is not prominently available in the reviewed literature.
Antimicrobial Research
In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.goveco-vector.comnih.gov
The antibacterial potential of 4(3H)-quinazolinone derivatives has been demonstrated against a range of bacteria, including the notorious pathogen Staphylococcus aureus. eco-vector.comresearchgate.netfrontiersin.org
In one study, new quinazolin-4(3H)-one derivatives were assessed for their antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Compounds featuring a naphthyl radical or an amide group substituent showed a pronounced bacteriostatic effect. The study concluded that certain structural modifications could inhibit the growth of Staphylococcus aureus effectively. eco-vector.com Another investigation into newer quinazolin-4(3H)-one derivatives found that the parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both gram-positive and gram-negative bacteria. frontiersin.org Further derivatization, such as the introduction of a furfurylidene amino group, was shown to significantly enhance antibacterial activity against all tested pathogens. frontiersin.org
A review of 4(3H)-quinazolinone derivatives highlighted their promise as antibacterial drug leads, with many compounds showing efficacy against Staphylococcus aureus. nih.gov
The exploration of quinazolinone derivatives has also extended to their potential as antifungal agents. researchgate.netresearchgate.netnih.gov Several studies have reported the synthesis of new 4(3H)-quinazolinone compounds and their evaluation against various fungal strains.
A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their antifungal effects and were found to be sensitive against all tested fungal strains, including Candida albicans and Aspergillus niger, mostly at a concentration of 32 μg/ml. nih.gov These compounds were described as fungistatic, indicating they inhibit fungal growth. nih.gov Another study focused on the antifungal activity of (3H)-quinazolin-4-one derivatives against plant pathogenic fungi, such as Fusarium oxysporum and Verticillium dahliae. The results revealed that several of the synthesized compounds displayed good antifungal activity. researchgate.net Furthermore, other research has confirmed that derivatives of quinazolin-4(3H)-one can exhibit significant activity against C. albicans. researchgate.net
Table 3: Antifungal Activity of Selected 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives
| Fungal Strain | Activity (MIC) |
|---|---|
| Candida albicans | 32 μg/ml |
Antitubercular Investigations
Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel and effective treatments. ijprajournal.comresearchgate.net The quinazolinone nucleus has emerged as a promising scaffold in the search for new antitubercular agents. nih.govresearchgate.netdovepress.comnih.govnih.gov
Researchers have synthesized and evaluated numerous this compound derivatives for their activity against Mycobacterium tuberculosis. ijprajournal.comdovepress.comnih.gov In one study, a series of 2,3-disubstituted quinazolinones were synthesized and tested for their antitubercular activity. dovepress.com The presence of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position of the quinazolinone ring was found to enhance antitubercular activity. dovepress.com Notably, compounds with a thioamido or guanidino group at this position exhibited significant activity, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL. dovepress.com
Another study focused on quinazolinone-triazole hybrids and identified eight compounds with promising antitubercular activity, with MIC values ranging from 0.78 to 12.5 μg/mL. researchgate.netacs.org The most potent compound in this series demonstrated superior activity to the first-line anti-TB drug, Ethambutol, and comparable activity to Rifampicin. researchgate.netacs.org Further investigations into a series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives also showed comparable activity to standard antitubercular drugs. ijprajournal.com
The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. For instance, molecular docking studies have suggested that some 2-phenyl substituted quinazolinones may bind to the active site of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. dovepress.com
Table 1: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Type | Key Substituents | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolinones | 3-thioamido, 3-guanidino | 6.25 - 100 | dovepress.com |
| Quinazolinone-triazole hybrids | Varied | 0.78 - 12.5 | researchgate.netacs.org |
| 2-phenyl-3-substituted quinazolinones | Varied | Not specified | ijprajournal.com |
Anti-inflammatory Research
Inflammation is a complex biological response implicated in numerous diseases. The search for effective anti-inflammatory agents with favorable side-effect profiles is a continuous effort in drug discovery. jneonatalsurg.comjneonatalsurg.com Derivatives of 4(3H)-quinazolinone have demonstrated significant potential as anti-inflammatory agents. rsc.orgnih.govmdpi.comresearchgate.netnih.govfabad.org.tr
In Vitro Anti-inflammatory Assays
The anti-inflammatory properties of quinazolinone derivatives have been investigated through various in vitro assays, primarily targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov A study on a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones revealed several compounds with potent COX-2 inhibitory activity. nih.gov For instance, compounds with specific substitutions demonstrated strong COX-2 inhibition with IC50 values as low as 0.33μM and a high selectivity index over COX-1, comparable to the standard drug celecoxib. nih.gov Molecular docking studies of these potent inhibitors indicated a greater recognition and interaction with the COX-2 binding site compared to the COX-1 pocket. nih.gov
Preclinical Animal Models for Anti-inflammatory Efficacy
The in vivo anti-inflammatory efficacy of quinazolinone derivatives has been evaluated in established preclinical animal models. The carrageenan-induced paw edema model in rats is a widely used method to assess acute anti-inflammatory activity. jneonatalsurg.comjneonatalsurg.comijpras.com In this model, a novel quinazoline derivative demonstrated dose-dependent inhibition of paw edema, with a 50 mg/kg dose showing efficacy comparable to the standard drug indomethacin. jneonatalsurg.comjneonatalsurg.com
The cotton pellet-induced granuloma model in rats is employed to evaluate chronic anti-inflammatory activity. jneonatalsurg.comjneonatalsurg.com In this model, the same quinazoline derivative also exhibited a dose-dependent reduction in granuloma formation, indicating its potential in managing chronic inflammatory conditions. jneonatalsurg.comjneonatalsurg.com Studies on other series of quinazolinone derivatives have also reported significant anti-inflammatory effects in the carrageenan-induced paw edema test. nih.govnih.govfabad.org.trresearchgate.net For example, a series of 36 novel substituted quinazolinone derivatives were synthesized and showed promising anti-inflammatory activity in this model. nih.gov
Table 2: Anti-inflammatory Activity of a Novel Quinazoline Derivative in Animal Models
| Animal Model | Parameter | Result | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema (acute) | Inhibition of paw edema | Dose-dependent, comparable to indomethacin | jneonatalsurg.comjneonatalsurg.com |
| Cotton pellet-induced granuloma (chronic) | Reduction in granuloma formation | Dose-dependent | jneonatalsurg.comjneonatalsurg.com |
Neurological Activity Investigations
The versatile quinazolinone scaffold has also been explored for its potential in treating neurological disorders. ijpscr.infonih.govmdpi.comresearchgate.netresearchgate.net Research has focused on the anticonvulsant and central nervous system (CNS) depressant effects of these derivatives.
Anticonvulsant Properties and Mechanisms
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nuph.edu.ua Several 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant potential. ijpscr.infonih.govresearchgate.net
The anticonvulsant activity of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. ijpscr.infonih.gov In one study, a series of ((E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives were synthesized and tested. ijpscr.info Several of these compounds demonstrated protection against MES-induced convulsions. ijpscr.info Another study on a different series of quinazolin-4(3H)-one derivatives showed that some compounds provided significant protection against PTZ-induced seizures. researchgate.net
The anticonvulsant activity of some quinazolinone derivatives is attributed to their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a non-competitive binding site. nih.gov Other proposed mechanisms include the modulation of GABAergic transmission, similar to benzodiazepines and barbiturates. mdpi.comnuph.edu.ua
Table 3: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Derivative Series | Anticonvulsant Test | Key Findings | Reference |
|---|---|---|---|
| ((E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one | MES | Protection against convulsions | ijpscr.info |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Not specified | Moderate to significant activity | nih.gov |
| Varied quinazolinone analogs | scPTZ | 70-100% protection against seizures | researchgate.net |
CNS Depressant Effects
Beyond anticonvulsant properties, certain quinazolinone derivatives have been investigated for their general CNS depressant effects. researchgate.netnih.govekb.eglookchem.com These effects are often evaluated by observing changes in spontaneous locomotor activity and potentiation of hypnosis induced by other agents like pentobarbitone. ekb.eg
In one study, five 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their CNS depressant activities in mice. ekb.eg All tested compounds were found to decrease spontaneous locomotor activity. ekb.eg Some of these derivatives also led to motor incoordination in a portion of the tested animals and provided some protection against strychnine-induced convulsions, although less effectively than phenobarbitone. ekb.eg Another study synthesized a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and found that most of them exhibited significant sedative-hypnotic activity. nih.gov
Antiviral and Anti-HIV Activity Research
The 4(3H)-quinazolinone core is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antiviral properties. nih.govnih.gov Research has shown that these compounds can act against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and the human immunodeficiency virus (HIV). nih.govhakon-art.comnih.gov
Investigations into quinazolinone compounds have identified them as novel and potent antiviral agents against ZIKV. nih.gov In one study, a derivative, compound 27, was found to be the most potent, inhibiting ZIKV replication by over 99.9% at a concentration of 10 μM and demonstrating an EC₅₀ of 100 nM. nih.gov The mechanism of action for this compound appears to involve the inhibition of viral attachment or entry into host cells. nih.gov Other di-substituted quinazolinone derivatives also showed an ability to inhibit ZIKV replication by 68–90%. nih.gov Furthermore, a different quinazolinone compound was reported to have modest activity against the Venezuelan equine encephalitis virus, another mosquito-borne alphavirus. nih.gov
In the realm of anti-HIV research, derivatives of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated. hakon-art.com While the anti-HIV potential of quinazolines has been less explored compared to other activities, some compounds have shown promise. hakon-art.com For instance, the derivative 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR) was found to inhibit HIV-1 replication in acutely infected MT-4 cells, offering 15% maximum protection at sub-toxic concentrations. hakon-art.com
Further innovation in this area includes the development of quinazolinone-incorporated coumarin (B35378) derivatives designed to target the HIV integrase enzyme. nih.gov An in vitro assay of these novel compounds indicated that more than half had EC₅₀ values below 50 µM. nih.gov The most active and selective was an unsubstituted phenyl derivative, which recorded an EC₅₀ value of 5 µM and a therapeutic index of 7. nih.gov Molecular docking studies suggest that the hydroxyl group of the coumarin and the carbonyl of the quinazolinone ring may act as a metal-chelating group within the integrase active site, highlighting a potential mechanism of action for this new class of anti-HIV agents. nih.gov
Table 1: Antiviral and Anti-HIV Activity of Selected Quinazolinone Derivatives
| Compound Name/Identifier | Target Virus | Activity/Efficacy | Reference |
|---|---|---|---|
| Compound 27 | Zika Virus (ZIKV) | EC₅₀ of 100 nM; >99.9% inhibition at 10 µM | nih.gov |
| PY-QZ MBR | HIV-1 | 15% maximum protection against replication | hakon-art.com |
| Unsubstituted Phenyl Derivative (Coumarin-Quinazolinone Hybrid) | HIV | EC₅₀ of 5 µM; Therapeutic Index of 7 | nih.gov |
Other Pharmacological Research Areas (e.g., Antimalarial, Herbicidal)
The pharmacological versatility of the 4(3H)-quinazolinone scaffold extends beyond antiviral applications, with significant research conducted into its antimalarial, antibacterial, antifungal, and herbicidal properties. nih.govmdpi.comrsc.org
Antimalarial Activity
The fight against malaria has benefited from the exploration of quinazolinone derivatives. Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives led to the identification of potent inhibitors of Plasmodium falciparum. acs.org One particular compound, 19f , emerged from these studies as being 95-fold more potent than the initial hit compound and demonstrated activity against laboratory-resistant malaria strains. acs.org The optimization of this series revealed that positioning an ether oxygen atom at the central point of a three-atom linker between the quinazolinone core and a benzoic acid moiety was highly beneficial for activity. acs.org Replacing this ether oxygen with an N-methyl or thiol ether group led to a significant loss of potency. acs.org
Antibacterial and Antifungal Activity
Quinazolinone derivatives have been investigated as potential antimicrobial agents targeting bacterial DNA gyrase. mdpi.com A series of new derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and tested against various bacterial and fungal strains. mdpi.com The 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5c showed more potent activity against E. coli and S. typhimurium than the reference drug Amoxicillin, with MIC values of 2 and 4 μg/mL, respectively. mdpi.com Another derivative, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 5d , also exhibited high potency against tested bacterial and fungal strains. mdpi.com
In other research, systematic structural optimization of a tryptanthrin-based 4(3H)-quinazolinone led to the identification of compound 66 as a promising antifungal agent. nih.gov It displayed significant in vitro activity against Fusarium graminearum (EC₅₀ = 0.76 μg/mL) and Botrytis cinerea (EC₅₀ = 1.65 μg/mL). nih.gov Similarly, a series of 4(3H)-quinazolinones conjugated with short-chain aliphatic amines yielded potent antibacterial agents. Compound 68 was the most potent, showing superior bacteriostatic effects against Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Pseudomonas syringae pv. actinidiae (Psa), with EC₅₀ values of 0.769 μg/mL, 1.29 μg/mL, and 15.5 μg/mL, respectively. nih.gov
Herbicidal Activity
The 4(3H)-quinazolinone scaffold is also recognized for its potential in agrochemical discovery, including the development of new herbicides. nih.gov This highlights the broad utility of this chemical structure in various fields of biological science.
Table 2: Other Pharmacological Activities of Selected Quinazolinone Derivatives
| Compound Identifier | Research Area | Target Organism(s) | Activity/Efficacy | Reference |
|---|---|---|---|---|
| 19f | Antimalarial | Plasmodium falciparum | 95-fold more potent than hit compound; active against resistant strains | acs.org |
| 5c | Antibacterial | E. coli, S. typhimurium | MIC of 2 μg/mL (E. coli), 4 μg/mL (S. typhimurium) | mdpi.com |
| 66 | Antifungal | F. graminearum, B. cinerea | EC₅₀ of 0.76 μg/mL (F. graminearum), 1.65 μg/mL (B. cinerea) | nih.gov |
| 68 | Antibacterial | X. axonopodis, X. oryzae, P. syringae | EC₅₀ of 0.769 μg/mL, 1.29 μg/mL, 15.5 μg/mL respectively | nih.gov |
Molecular Interactions and Mechanistic Insights
Identification and Validation of Molecular Targets
The quinazolinone core has been identified as an effective scaffold for targeting a wide range of proteins involved in pathological processes, particularly in cancer and inflammation. researchgate.netnih.gov These targets include protein kinases, metabolic enzymes, and other key cellular components.
Among the most significant targets for quinazolinone-based compounds are various protein kinases, which are crucial regulators of cell signaling pathways. Derivatives have been developed as inhibitors for targets such as:
Epidermal Growth Factor Receptor (EGFR) researchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.netresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2) nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) tandfonline.comnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) tandfonline.comnih.gov
Matrix Metalloproteinase-13 (MMP-13) rsc.orgnih.gov
Cyclooxygenase-2 (COX-2) nih.govwjpps.com
Validation of these targets is typically achieved through in vitro enzyme inhibition assays and cytotoxicity studies against various cell lines. nih.govnih.gov
Protein-ligand binding affinity is a critical measure that quantifies the strength of the interaction between a compound and its target protein, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) value. frontiersin.org Studies on various quinazolinone derivatives have demonstrated potent binding affinities against their respective targets. For instance, certain derivatives exhibit strong inhibitory activity against multiple tyrosine kinases, while others show high affinity for metabolic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbezmialem.edu.tr
The binding affinity data underscores the versatility of the quinazolinone scaffold in achieving potent inhibition across different protein families.
Table 1: Selected Binding Affinity Data for Quinazolinone Derivatives
| Derivative Series | Target Enzyme | Potency Measurement | Value Range | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one hydrazides | CDK2 | IC₅₀ | 0.173 to >10 µM | nih.gov |
| Quinazolin-4(3H)-one hydrazides | EGFR | IC₅₀ | 0.22 to >10 µM | nih.gov |
| Imines bearing quinazolin-4(3H)-one | Acetylcholinesterase (AChE) | Ki | 4.20 to 26.10 nM | bezmialem.edu.tr |
| Imines bearing quinazolin-4(3H)-one | Butyrylcholinesterase (BChE) | IC₅₀ | 1.47 to 19.89 nM | bezmialem.edu.tr |
The binding of quinazolinone derivatives to their target receptors is stabilized by a network of specific intermolecular interactions. Molecular docking and co-crystallography studies have revealed that hydrogen bonds, hydrophobic interactions, and pi-stacking are key to their inhibitory action.
For example, docking analyses of quinazolinone derivatives with EGFR kinase have shown conventional hydrogen bonds with the backbone of key amino acid residues like Met793 and Thr790 in the hinge region. nih.gov Similarly, interactions with COX-2 are characterized by hydrophobic contacts with residues such as Tyr384 and Ser529. wjpps.com In the case of MMP-13 inhibitors, key residues like Ala238, Thr245, and Thr247 have been identified as important for improving activity through hydrogen bonding and electrostatic interactions. rsc.org The quinazolinone ring itself often participates in crucial hydrophobic and pi-alkyl interactions within the binding pocket, anchoring the molecule for effective inhibition. nih.govwjpps.com
Computational Studies on Molecular Mechanisms
Computational chemistry has become an indispensable tool for understanding the molecular mechanisms of action for compounds based on the quinazolinone scaffold. researchgate.netrsc.orgnih.gov Techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations provide deep insights that complement experimental findings.
Molecular docking is a computational method used to predict the preferred orientation and conformation (the "binding mode") of a ligand when it interacts with a target protein. nih.gov This technique also provides a scoring function to estimate the binding affinity, helping to prioritize compounds for synthesis and testing. nih.gov
Docking studies on quinazolinone derivatives have been instrumental in rationalizing their biological activities. For instance, simulations have been used to guide the design of dual inhibitors targeting both PARP1 and STAT3. tandfonline.comnih.gov In another study, docking was used to evaluate the fit of novel derivatives within the active site of the GABA-A receptor. nih.gov The results consistently show that the quinazolinone core acts as a crucial anchor, with its carbonyl oxygen and nitrogen atoms frequently forming key hydrogen bonds with the receptor's active site residues. nih.gov
Table 2: Example Docking Scores for Quinazolinone Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Key Interaction Residue | Reference |
|---|---|---|---|---|
| Compound 1f | PARP1 | -9.6 | - | tandfonline.comnih.gov |
| Compound 1f | STAT3 | -8.5 | - | tandfonline.comnih.gov |
| Lead Compound 1 | BRD4 | -7.052 | Asn433 | nih.gov |
| Lead Compound 1 | PARP1 | -6.343 | - | nih.gov |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations provide parameters that describe a compound's chemical reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Table 3: Quantum Chemical Parameters for a Quinazolinone Derivative (AMQ)
| Parameter | Description | Calculated Value (eV) | Reference |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.119 | researchgate.net |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.242 | researchgate.net |
| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | 4.877 | researchgate.net |
| Ionization Potential (IP) | Energy required to remove an electron | 6.119 | researchgate.net |
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and flexibility over time. rsc.org By simulating the motions of atoms, MD can validate the stability of binding modes predicted by docking and reveal subtle conformational changes. researchgate.net
Advanced Research and Development Directions for 3 Hydroxymethyl 4 3h Quinazolinone
Development of Novel Analogs with Improved Biological Profiles
The development of novel analogs of 3-(Hydroxymethyl)-4(3H)-quinazolinone is a key strategy to enhance its therapeutic potential. Researchers have synthesized and evaluated numerous derivatives with modifications at various positions of the quinazolinone ring to improve biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. juniperpublishers.comnih.govnih.gov
One area of focus has been the synthesis of 2,3-disubstituted-4(3H)-quinazolinone derivatives. By introducing different substituents at the 2 and 3 positions, new compounds with potentially enhanced biological activities can be created. nih.gov For instance, the introduction of a chiral center in the aliphatic side chain of the quinazolinone has been explored. nih.gov Another approach involves the synthesis of tricyclic 4(3H)-quinazolinone derivatives through the condensation of substituted anthranilic acids with chloro-acyl chlorides. nih.gov These modifications aim to produce compounds with improved pharmacological profiles. nih.gov
Recent studies have highlighted several promising analogs. For example, 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have shown activity against S. aureus. nih.gov Similarly, N-hexyl substituted isatin-quinazoline derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi. nih.gov
The following table provides examples of recently developed 4(3H)-quinazolinone analogs and their reported biological activities.
| Compound Name | Biological Activity | Reference |
| 7-Chloro-3-(4-fluorophenyl)-2-((5-(benzylideneamino)-1H-indol-1-yl)methyl)quinazolin-4(3H)-one | Antibacterial (active against S. aureus) | nih.gov |
| N-hexyl substituted isatin-quinazoline derivative | Antibacterial and antifungal | nih.gov |
| 2-(Chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]–2–thioxo-5,6–dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones with methoxy (B1213986) and methyl-substituted phenyl rings | Antibacterial (more active against gram-positive bacteria) | nih.gov |
| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Antimicrobial | nih.gov |
| Pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives | Antimicrobial | nih.gov |
Strategies for Structural Diversification and Library Generation
The generation of diverse libraries of 4(3H)-quinazolinone derivatives is crucial for exploring the chemical space and identifying compounds with novel biological activities. rsc.org Various synthetic strategies have been developed to achieve structural diversification.
One common method starts with anthranilic acid, which is converted to a benzoxazin-4-one intermediate. nih.govnih.gov This intermediate can then be reacted with a variety of amines to produce a range of 2,3-disubstituted quinazolinones. nih.govnih.gov The choice of solvent in these reactions can significantly influence the product yield, with DMF often being preferred. nih.gov
Another approach involves a three-step synthesis starting from anthranilic acid to create the quinazolinone core, which is then further modified. nih.gov This method allows for diversification at multiple positions on the quinazolinone scaffold. nih.gov Additionally, the use of different starting materials, such as isatoic anhydride (B1165640) and various primary amines, in three-component reactions provides an efficient route to a wide array of 4(3H)-quinazolinones. organic-chemistry.org
The following table summarizes different synthetic strategies for the diversification of the 4(3H)-quinazolinone scaffold.
| Starting Material(s) | Key Intermediate(s) | Diversification Point(s) | Reference |
| Substituted Anthranilic Acids, Chloro-acyl Chlorides | N-acyl-anthranilic acids, Benzoxazinones | Position 5 of the quinazolinone ring and the tricyclic structure | nih.gov |
| Anthranilic Acid, Butyryl Chloride | Benzoxazin-4-one | Position 2 and 3 of the quinazolinone ring | nih.gov |
| Anthranilic Acid, Triethyl Orthoacetate or Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | Positions A, B, and C of the quinazolinone scaffold | nih.gov |
| 3-Methylindoles, Primary Amines | Not specified | Broad range of quinazolinones | organic-chemistry.org |
| Isatoic Anhydride, Primary Amines, Benzyl (B1604629) Halides | Not specified | Position 3 of the quinazolinone ring | organic-chemistry.org |
Lead Compound Optimization Based on SAR and Computational Findings
Lead optimization is a critical step in drug discovery that aims to improve the properties of a promising compound. patsnap.com For this compound and its analogs, this process involves a combination of Structure-Activity Relationship (SAR) analysis and computational methods to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.comnih.gov
SAR studies investigate how systematic structural modifications of a molecule affect its biological activity. patsnap.com For quinazolinone derivatives, SAR analysis has shown that substitutions at positions 2 and 3 can significantly modulate their biological effects. researchgate.net For example, in a series of antibacterial quinazolinones, smaller and more hydrophobic substituents at position 6, such as chloro or methyl groups, retained good activity, while bulkier or hydrophilic groups led to a loss of antibacterial properties. nih.gov
Computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling are powerful tools in lead optimization. nih.govnih.gov These techniques can predict how changes to a compound's structure will affect its interaction with a biological target. nih.gov For instance, 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, which were then used to design more potent compounds. nih.govresearchgate.net Molecular docking studies have helped to identify key interactions between quinazolinone derivatives and their target proteins, guiding the design of new analogs with improved binding affinity. nih.govresearchgate.net
The following table highlights key findings from SAR and computational studies on 4(3H)-quinazolinone derivatives.
| Study Type | Key Findings | Implication for Optimization | Reference(s) |
| SAR Analysis | Substitutions at positions 2 and 3 significantly influence biological activity. | Focus on modifying these positions to enhance desired properties. | researchgate.net |
| SAR Analysis | Smaller, hydrophobic substituents at position 6 are favorable for antibacterial activity. | Introduce small, non-polar groups at position 6 to improve antibacterial potency. | nih.gov |
| 3D-QSAR Modeling | Developed robust models for EGFR inhibitors. | Use models to predict the activity of new designs and guide synthesis. | nih.govresearchgate.net |
| Molecular Docking | Identified key binding interactions with target proteins. | Design new analogs that optimize these interactions for higher affinity. | nih.govresearchgate.net |
| Structural Simplification | Reducing molecular complexity can improve pharmacokinetic profiles. | Truncate unnecessary groups from large lead compounds to improve drug-likeness. | scienceopen.com |
Applications as Chemical Probes in Biological Systems
This compound and its derivatives can also serve as valuable chemical probes to investigate biological systems. Their ability to interact with specific biological targets allows researchers to study the function and regulation of these targets.
For example, quinazolinone derivatives have been used to probe the activity of various enzymes. The inherent biological activity of the quinazolinone scaffold makes it a suitable starting point for developing probes for targets like kinases and other enzymes. The versatility of its synthesis allows for the incorporation of reporter groups or reactive moieties necessary for probe functionality.
Furthermore, the development of quinazolinone-based compounds as inhibitors of specific biological pathways can help to elucidate the roles of these pathways in disease. For instance, their use as anti-ulcer agents suggests a role in probing the mechanisms of gastric acid secretion and mucosal protection. google.com The broad spectrum of biological activities associated with quinazolinones, including antimicrobial and CNS depressant effects, indicates their potential for use as probes in a wide range of biological investigations. juniperpublishers.comresearchgate.net
Future Perspectives and Research Directions for 3 Hydroxymethyl 4 3h Quinazolinone
Emerging Methodologies in Quinazolinone Synthesis
The synthesis of the quinazolinone core is a well-established area of organic chemistry, yet new methodologies are continually being developed to improve efficiency, yield, and environmental friendliness. These emerging techniques offer promising avenues for the synthesis of 3-(hydroxymethyl)-4(3H)-quinazolinone and its analogs.
Recent advancements have focused on one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules like quinazolinones from simple, readily available starting materials in a single step. mdpi.com This approach offers significant advantages by reducing waste, purification steps, and solvent usage. mdpi.com Organocatalytic methods are also gaining traction, providing metal-free and environmentally benign alternatives to traditional synthetic routes. nih.govfrontiersin.org For instance, catalysts like triethanolamine (TEOA) and thiamine hydrochloride (VB1) have been successfully employed in the synthesis of quinazolinone derivatives. nih.gov
Furthermore, innovative strategies such as microwave-assisted synthesis and ultrasound-promoted reactions are being explored to accelerate reaction times and improve yields. ujpronline.comnih.gov Metal-catalyzed reactions, employing catalysts based on palladium, copper, and other transition metals, continue to be refined for constructing the quinazolinone scaffold with high efficiency. mdpi.comujpronline.com A specific one-pot procedure has been described for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones from o-anthranilic acids, highlighting a direct route to structurally related compounds. semanticscholar.org These varied and evolving synthetic methods provide a robust toolkit for producing this compound and creating libraries of related compounds for future pharmacological evaluation.
Table 1: Overview of Emerging Synthetic Methodologies for Quinazolinones
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Multiple bonds formed in a single step from readily available substrates. mdpi.com | Rapid and efficient construction of the core scaffold, ideal for library synthesis. |
| Organocatalysis | Uses small organic molecules as catalysts, avoiding transition metals. nih.gov | Eco-friendly ("green chemistry") approach, mild reaction conditions. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. ujpronline.comnih.gov | Significantly reduced reaction times and potentially higher yields. |
| Ultrasound-Promoted Synthesis | Utilizes ultrasonic radiation to facilitate reactions. ujpronline.com | Simple, efficient, and can be performed in aqueous or solvent-free conditions. |
| Metal-Catalyzed Reactions | Employs catalysts like palladium or copper for cyclization and bond formation. mdpi.comujpronline.com | High efficiency and tolerance for a variety of functional groups. |
Advancements in Pharmacological Screening and Target Validation
Identifying the biological targets and therapeutic potential of compounds like this compound requires sophisticated screening and validation techniques. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov Cell-based HTS assays, for example, have been successfully used to identify novel benzoquinazolinones with antiviral activity against influenza viruses. nih.gov Such platforms could be adapted to screen this compound and its derivatives for a wide range of biological activities.
Beyond traditional HTS, phenotypic screening is re-emerging as a powerful approach. This method identifies compounds that produce a desired phenotypic change in cells or organisms without a preconceived target, which can lead to the discovery of first-in-class medicines with novel mechanisms of action. nih.gov A phenotypic high-throughput screen was instrumental in identifying a quinazolinone-2-carboxamide derivative as a new antimalarial lead. nih.gov
Once a "hit" compound is identified, target validation becomes crucial to confirm that modulating the intended biological target produces the desired therapeutic effect. technologynetworks.com Modern target validation often employs techniques like small interfering RNA (siRNA) to temporarily suppress a specific gene product, thereby mimicking the effect of a drug. technologynetworks.com Another advanced approach involves the use of conformational biosensors. In one study, a CDK5-specific biosensor was engineered to screen for compounds that modulate the enzyme's activation, leading to the identification of a family of quinazolinone derivatives as CDK5 inhibitors that bind to a site other than the ATP pocket. nih.gov These advanced screening and validation methodologies will be essential in elucidating the pharmacological profile of this compound.
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become a central paradigm in drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net This integrated approach is particularly valuable for exploring the potential of quinazolinone derivatives, including this compound.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method has been extensively applied to quinazolinone derivatives to investigate their binding modes with various targets, such as DNA gyrase, PARP-1, and the epidermal growth factor receptor (EGFR). nih.govmanmiljournal.rursc.org For instance, docking studies have helped to rationalize the potent inhibitory activity of certain quinazolinones against PARP-1, a key enzyme in DNA repair. manmiljournal.ru
Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of computational insight by correlating the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) models have been developed for quinazolinone derivatives to identify the key structural features that influence their inhibitory activity against targets like matrix metalloproteinase-13 (MMP-13). nih.gov
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the movement of atoms over time, providing a dynamic view of the binding process. nih.gov The insights gained from these computational studies—including binding affinities, interaction modes, and structure-activity relationships—are used to guide the rational design and synthesis of new, more potent analogs. nih.govnih.gov These newly synthesized compounds are then subjected to experimental biological evaluation, and the results are fed back into the computational models for further refinement, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process for compounds like this compound. researchgate.net
Table 2: Role of Computational and Experimental Approaches in Quinazolinone Drug Discovery
| Approach | Technique | Application for this compound |
|---|---|---|
| Computational (In Silico) | Molecular Docking | Predicts binding mode and affinity to potential biological targets. nih.gov |
| 3D-QSAR | Identifies key structural features required for biological activity. nih.gov | |
| Molecular Dynamics (MD) | Simulates ligand-receptor interactions to assess binding stability. nih.gov | |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | |
| Experimental (In Vitro/In Vivo) | Synthesis | Chemical preparation of designed analogs of this compound. |
| Biological Assays | Evaluation of cytotoxic, antimicrobial, or enzyme inhibitory activity. nih.govmdpi.com | |
| Pharmacological Screening | High-throughput and phenotypic screening to identify therapeutic potential. nih.govnih.gov |
Q & A
Q. What computational tools predict the bioactivity of novel quinazolinone analogs?
- Methodology : Molecular similarity analysis (e.g., Tanimoto coefficients) compares scaffold alignment with known bioactive compounds. For example, 3-(2-carboxyphenyl)-4(3H)-quinazolinone shares 0.7747 similarity with apo-proteins, suggesting potential as a protease inhibitor . QSAR models further optimize substituent effects on logP and binding affinity.
Key Research Gaps
- Stability of Hydroxymethyl Substituents : Hydrolytic or oxidative degradation under physiological conditions may limit in vivo efficacy. Accelerated stability studies (40°C/75% RH) and prodrug strategies (e.g., esterification) are under investigation.
- Target Validation : While CYP51 inhibition is hypothesized for antifungal activity, CRISPR-Cas9 knockout studies in C. albicans are needed to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
